- Biosynthesis method for intermediate of Sitagliptin, China, , ,
Cas no 936630-57-8 ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid)
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
- tert-butyl (R)-1-(methoxycarbonyl)-3-(2,4,5-triflu
- (R)-3-Amino-4-(2,4,5-Trifluorophenyl)-butyric acid
- I01-7533
- (βR)-β-Amino-2,4,5-trifluorobenzenebutanoic acid (ACI)
- EN300-393286
- UNII-NG2PN5Z4PE
- CHEMBL4981476
- Q-101368
- BENZENEBUTANOIC ACID, .BETA.-AMINO-2,4,5-TRIFLUORO-
- Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, (betaR)-
- AKOS015890555
- Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-
- DTXSID60428049
- KEFQQJVYCWLKPL-ZCFIWIBFSA-N
- (3r)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
- CS-0012818
- Benzenebutanoic acid, ss-amino-2,4,5-trifluoro-, (ssR)-; (ssR)-ss-Amino-2,4,5-trifluorobenzenebutanoic acid; (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
- MFCD07363507
- 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid
- NG2PN5Z4PE
- SCHEMBL743022
- (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoicacid
- BCP12296
- DS-8908
- Sitagliptin acid
- A50495
- 936630-57-8
- AC-23933
- benzenebutanoic acid, .beta.-amino-2,4,5-trifluoro-, (.beta.r)-
-
- MDL: MFCD07363507
- Inchi: 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1
- Chave InChI: KEFQQJVYCWLKPL-ZCFIWIBFSA-N
- SMILES: C(C1C=C(F)C(F)=CC=1F)[C@@H](N)CC(=O)O
Propriedades Computadas
- Massa Exacta: 233.06600
- Massa monoisotópica: 233.06636305g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 4
- Complexidade: 252
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: -1.2
- Superfície polar topológica: 63.3Ų
Propriedades Experimentais
- Densidade: 1.399
- Ponto de ebulição: 326.6 °C at 760 mmHg
- Ponto de Flash: 326.6 °C at 760 mmHg
- Índice de Refracção: 1.513
- PSA: 63.32000
- LogP: 2.14870
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Dados aduaneiros
- CÓDIGO SH:2922499990
- Dados aduaneiros:
中国海关编码:
2922499990概述:
2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
P.进境动植物、动植物产品检疫
Q.出境动植物、动植物产品检疫
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33560-5g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 5g |
¥1046.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33560-250mg |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 250mg |
¥136.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33560-1g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 1g |
¥346.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33560-25g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 25g |
¥4296.0 | 2021-09-08 | ||
| Chemenu | CM255880-5g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95% | 5g |
$138 | 2021-06-09 | |
| Chemenu | CM255880-10g |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95% | 10g |
$215 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-250mg |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 250mg |
187CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-50mg |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 50mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-1g |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 1g |
376.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY400-5g |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
936630-57-8 | 95+% | 5g |
1287.0CNY | 2021-07-14 |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Método de produção
Método de produção 1
Método de produção 2
- Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, Huaxue Shiji, 2020, 42(10), 1255-1259
Método de produção 3
- Method for preparing 3-aminopropanol or 3-aminopropionic acid derivative, China, , ,
Método de produção 4
- Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors, European Journal of Medicinal Chemistry, 2010, 45(11), 4953-4962
Método de produção 5
- Preparation of chiral β-amino acids by stereoselective synthesis, China, , ,
Método de produção 6
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2 - 3
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 105 psi, 55 - 60 °C
- Efficient and Convenient Synthetic Routes for Sitagliptin Impurities, ChemistrySelect, 2018, 3(10), 2723-2729
Método de produção 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 10, 25 °C → 10 °C; 2 h, 5 - 10 °C
- Preparation of key intermediate of sitagliptin phosphate, China, , ,
Método de produção 8
- Enzymatic production method of variety of optically active beta-amino acids including beta amino acid precursor intermediate for synthesis of sitagliptin, Korea, , ,
Método de produção 9
- Method for enzymatically producing beta amino acid using novel ester hydrolase, Korea, , ,
Método de produção 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
- Preparation of (R)-4-chloro-3-amino-4-(2,4,5-trifluorophenyl)butyric acid as sitagliptin key intermediate, China, , ,
Método de produção 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
- Process for preparation of sitagliptin intermediate compounds, World Intellectual Property Organization, , ,
Método de produção 12
- Process for the preparation of chiral amines and its application in the synthesis of sitagliptin, India, , ,
Método de produção 13
- Enzyme-chemical preparation method of sitagliptin and intermediate thereof, China, , ,
Método de produção 14
- Improved enzymatic synthesis of sitagliptin or its salts thereof, India, , ,
Método de produção 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, pH 4, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8
- Process for preparation of sitagliptin for treating diabetes, China, , ,
Método de produção 16
- Preparation of sitagliptin key intermediate, China, , ,
Método de produção 17
- Method for preparing (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid by transaminase catalysis under weakly alkaline condition, China, , ,
Método de produção 18
- (R)-ω-transaminase mutant and its application in the synthesis of sitagliptin intermediates by biocatalytic precursor ketone analogues, China, , ,
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Raw materials
- (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
- Phenylmethyl (βR)-2,4,5-trifluoro-β-[[(1R)-1-phenylethyl]amino]benzenebutanoate
- Benzenebutanoic acid, β-(benzoylamino)-2,4,5-trifluoro-, methyl ester, (βR)-
- Benzenebutanoic acid, β-[bis(phenylmethyl)amino]-2,4,5-trifluoro-γ-oxo-, methyl ester, (βS)-
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[[(1R)-1-phenylethyl]amino]-, ethyl ester, hydrochloride (1:1), (βR)-
- (βR)-β-Amino-N-(2,4-dichlorophenyl)-2,4,5-trifluorobenzenebutanamide
- Benzenebutanoic acid, 2,4,5-trifluoro-β-[(phenylmethoxy)amino]-, methyl ester, (βR)-
- Phenylmethyl (βR)-β-amino-2,4,5-trifluorobenzenebutanoate
- 2,4(1H,3H)-Pyrimidinedione, dihydro-6-[(2,4,5-trifluorophenyl)methyl]-
- 3H-Pyrrol-3-one, 1-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-1,2-dihydro-
- Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
- (R)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate
- ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
- 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid
- 2-Propanesulfinamide, N-[(1R)-1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-(2,4,5-trifluorophenyl)ethyl]-2-methyl-, [S(R)]-
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Preparation Products
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Fornecedores
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Literatura Relacionada
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
936630-57-8 ((3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) Produtos relacionados
- 589-06-0(4-(4-Fluorophenyl)butanoic acid)
- 459-31-4(3-(4-fluorophenyl)propanoic acid)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 451-82-1(2-Fluorophenylacetic acid)
- 458-45-7(3-(3-Fluorophenyl)propionic acid)
- 614-19-7(DL-β-Phenylalanine)
- 63-91-2(L-Phenylalanine)
- 325-89-3(3-Amino-3-(4-fluorophenyl)propanoic Acid)
- 366-77-8(4-(4-Fluorophenyl)-4-oxobutanoic Acid)
- 150-30-1(DL-3-Phenylalanine)